molecular formula C23H25BrN2O3 B14954917 2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide

Cat. No.: B14954917
M. Wt: 457.4 g/mol
InChI Key: ISWSBJPYWREWMC-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that features a brominated indole core linked to a methoxyphenyl-substituted tetrahydropyran moiety via an acetamide linkage

Preparation Methods

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multiple steps, starting with the bromination of indole to form 5-bromo-1H-indole. This intermediate is then reacted with acetic anhydride to form 2-(5-bromo-1H-indol-1-yl)acetic acid. The final step involves coupling this intermediate with N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine under appropriate conditions to yield the target compound .

Chemical Reactions Analysis

2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to receptors or enzymes, leading to modulation of biological processes .

Comparison with Similar Compounds

Similar compounds to 2-(5-bromo-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide include:

Properties

Molecular Formula

C23H25BrN2O3

Molecular Weight

457.4 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide

InChI

InChI=1S/C23H25BrN2O3/c1-28-20-5-2-18(3-6-20)23(9-12-29-13-10-23)16-25-22(27)15-26-11-8-17-14-19(24)4-7-21(17)26/h2-8,11,14H,9-10,12-13,15-16H2,1H3,(H,25,27)

InChI Key

ISWSBJPYWREWMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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